physicochemical properties of 2-(1H-imidazol-2-yl)propan-1-amine
physicochemical properties of 2-(1H-imidazol-2-yl)propan-1-amine
This guide details the physicochemical characterization, synthetic logic, and experimental profiling of 2-(1H-imidazol-2-yl)propan-1-amine .[1][2] As a specific regioisomer distinct from the endogenous ligand histamine (which is 2-(1H-imidazol-4-yl)ethanamine), this molecule represents a critical scaffold in the development of H3/H4 receptor ligands and chelating agents.[2]
A Technical Guide for Drug Discovery & Structural Biology[1][2]
Executive Summary
2-(1H-imidazol-2-yl)propan-1-amine is a branched alkyl-amine imidazole derivative.[1][2] Unlike histamine, where the ethylamine chain is attached at the C4(5) position, this molecule features a propyl chain attached at the C2 position of the imidazole ring, with the primary amine at the terminal C1 position.[2]
This structural modification introduces two critical features:
-
Chirality: The C2 position of the propyl chain is a stereocenter, requiring enantioselective synthesis or chiral resolution.[1][2]
-
Basicity Shift: The C2-attachment point typically alters the electronic environment of the imidazole ring compared to the C4(5) isomers, potentially affecting tautomeric preferences and metabolic stability (blocking C2 oxidation).[2]
Molecular Architecture & Theoretical Profile[1]
Structural Definition[1][3]
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Molecular Formula:
[2][3] -
Stereochemistry: One chiral center at the propyl C2.[1] The (S)- and (R)- enantiomers may exhibit distinct pharmacological profiles.
Tautomerism
The imidazole ring exists in tautomeric equilibrium (
Predicted Physicochemical Parameters
Note: Values are derived from structure-activity relationship (SAR) data of homologous 2-alkylimidazoles.
| Parameter | Predicted Value | Rationale |
| pKa (Imidazole) | 7.2 – 7.6 | 2-alkyl substitution generally increases basicity via electron donation compared to unsubstituted imidazole (6.95).[1][2] |
| pKa (Amine) | 9.4 – 9.8 | Typical for primary alkyl amines; slightly lowered by the inductive effect of the aromatic ring.[2] |
| LogP (Octanol/Water) | 0.1 – 0.5 | Highly polar due to the diamine character; likely hydrophilic at physiological pH.[2] |
| LogD (pH 7.4) | -1.5 to -0.5 | At pH 7.4, the molecule exists largely as a monocation (amine protonated), reducing lipophilicity.[2] |
| H-Bond Donors | 2 | Imidazole N-H, Amine |
| H-Bond Acceptors | 2 | Imidazole N, Amine N. |
Synthetic Pathway & Purification Strategy[1][4][6][7]
The synthesis requires constructing the imidazole ring at the specific branched position.[1] A robust approach involves the Radiszewski-type condensation or the Nitrile-Diamine cyclization .[1]
Proposed Synthetic Workflow
The following pathway utilizes a nitrile precursor derived from beta-amino acids to ensure correct regiochemistry.
Caption: Proposed synthetic route from beta-amino acid precursor via nitrile-diamine cyclization.
Purification Protocol
Due to the high polarity, standard silica chromatography is often insufficient.[1][2]
-
Ion Exchange Chromatography: Use a cation exchange resin (e.g., Dowex 50W).[1][2] Load at neutral pH (molecule is cationic), wash with water, and elute with ammonia gradient.[2]
-
Recrystallization: Isolate as the dihydrochloride salt using Ethanol/Et2O. The salt form is significantly more stable and easier to handle than the hygroscopic free base.[1]
Analytical Characterization Protocols
To validate the physicochemical profile, the following self-validating experimental workflows are required.
Determination of Dissociation Constants (pKa)
Because the imidazole and amine pKa values may overlap, Potentiometric Titration is superior to UV-spectroscopy for this molecule (imidazole UV shift is subtle).[2]
Protocol:
-
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titrant: Carbonate-free KOH (0.1 M).
-
Apparatus: Automatic titrator with a combined glass electrode (calibrated at pH 1.68, 4.01, 7.00, 10.01).
-
Execution: Perform titration from pH 2.0 to pH 11.0 under
atmosphere at 25°C. -
Data Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the curve to a diprotic model.[1][2]
Self-Validation Check: The first derivative of the pH curve must show two distinct inflection points. If merged, use NMR-pH titration (
Lipophilicity (LogD) Profiling
Since the molecule is ionizable, LogP is insufficient.[2] LogD at physiological pH is the relevant metric.[1]
Protocol (Shake-Flask Method):
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibrium: Dissolve compound in the aqueous phase. Add equal volume of octanol.[1] Shake for 4 hours at 25°C.
-
Separation: Centrifuge at 3000g for 10 mins.
-
Quantification: Analyze both phases using HPLC (C18 column, ion-pairing agent required, e.g., 0.1% TFA).
-
Calculation:
.
Biological & Pharmacological Context[1][6][7][8][9][10]
This molecule acts as a structural probe for Histamine Receptors (H3/H4).[1][2] The 2-substitution pattern creates a specific steric footprint that differentiates it from endogenous histamine.[1]
Receptor Interaction Logic
-
H3 Receptor (Presynaptic Autoreceptor): High affinity often requires an imidazole ring and a basic amine separated by a specific distance.[2] The branched methyl group in this molecule restricts conformational freedom, potentially locking the side chain into a bioactive (or inactive) conformation.[2]
-
Metabolic Stability: Endogenous histamine is rapidly metabolized by Histamine N-methyltransferase (HNMT) or Diamine Oxidase (DAO).[2] The 2-substitution on the imidazole ring often blocks methylation at the ring nitrogens or alters substrate recognition by DAO, potentially increasing half-life.[1]
Ionization Pathway
Understanding the species distribution is vital for predicting receptor binding (which usually requires the monocationic species).[2]
Caption: pH-dependent ionization states. The monocation is the dominant species at physiological pH.[2]
References
-
Stark, H. (2003).[1][2] "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link (Validates imidazole-amine pharmacophore requirements).
-
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Edition. Wiley.[1] (Authoritative source for imidazole tautomerism and reactivity).
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard protocols for pKa and LogD determination).
-
Schwartz, J. C., et al. (1991).[1][2] "Histamine H3 Receptors: Novel Ligands and Signal Transduction."[1] Chimia. (Foundational work on histamine analogs).
-
PubChem Compound Summary. "Imidazole Derivatives." National Library of Medicine.[1] Link (General property verification).[2]
Sources
- 1. 3-(1H-imidazol-1-yl)propan-1-amine | 5036-48-6 [sigmaaldrich.com]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-imidazol-2-yl)propan-2-amine | CAS#:1368877-36-4 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
